molecular formula C13H16BrNO3 B14901295 Ethyl n-(3-bromobenzoyl)-n-ethylglycinate

Ethyl n-(3-bromobenzoyl)-n-ethylglycinate

Cat. No.: B14901295
M. Wt: 314.17 g/mol
InChI Key: FETKQXBJXHALBG-UHFFFAOYSA-N
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Description

Ethyl N-(3-bromobenzoyl)-N-ethylglycinate is a glycinate ester derivative characterized by a 3-bromobenzoyl substituent and an ethyl group at the nitrogen atom. For instance, compounds synthesized using 3-bromobenzoyl chloride (as in and ) often exhibit notable biological and photophysical properties. The ethyl group in N-alkylglycinate derivatives () contributes to conformational flexibility, which enhances packing efficiency in coordination complexes. This balance between steric bulk and flexibility may influence the compound’s reactivity, solubility, and applications in pharmaceuticals or materials science.

Properties

Molecular Formula

C13H16BrNO3

Molecular Weight

314.17 g/mol

IUPAC Name

ethyl 2-[(3-bromobenzoyl)-ethylamino]acetate

InChI

InChI=1S/C13H16BrNO3/c1-3-15(9-12(16)18-4-2)13(17)10-6-5-7-11(14)8-10/h5-8H,3-4,9H2,1-2H3

InChI Key

FETKQXBJXHALBG-UHFFFAOYSA-N

Canonical SMILES

CCN(CC(=O)OCC)C(=O)C1=CC(=CC=C1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl n-(3-bromobenzoyl)-n-ethylglycinate typically involves the reaction of ethyl glycinate with 3-bromobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The general reaction scheme is as follows:

Ethyl glycinate+3-bromobenzoyl chlorideEthyl n-(3-bromobenzoyl)-n-ethylglycinate+HCl\text{Ethyl glycinate} + \text{3-bromobenzoyl chloride} \rightarrow \text{this compound} + \text{HCl} Ethyl glycinate+3-bromobenzoyl chloride→Ethyl n-(3-bromobenzoyl)-n-ethylglycinate+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Ethyl n-(3-bromobenzoyl)-n-ethylglycinate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the 3-bromobenzoyl group can be substituted with other nucleophiles, such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Oxidation and Reduction: The compound can undergo oxidation to form the corresponding carboxylic acid or reduction to form the corresponding alcohol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or chromium trioxide can be used for oxidation, while reducing agents like lithium aluminum hydride or sodium borohydride can be used for reduction.

Major Products Formed

    Substitution Reactions: The major products are the substituted derivatives of this compound.

    Hydrolysis: The major product is the corresponding carboxylic acid.

    Oxidation and Reduction: The major products are the corresponding carboxylic acid and alcohol, respectively.

Scientific Research Applications

Ethyl n-(3-bromobenzoyl)-n-ethylglycinate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl n-(3-bromobenzoyl)-n-ethylglycinate involves its interaction with specific molecular targets, such as enzymes or receptors. The 3-bromobenzoyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. The ethylglycinate moiety can interact with other binding sites, enhancing the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Key Research Findings and Implications

  • Structural Advantages : The ethyl group balances flexibility and bulk, enabling efficient packing and stability in solid-state applications (e.g., coordination polymers) .
  • Bioactivity Potential: The 3-bromobenzoyl group enhances antimicrobial efficacy, supported by molecular docking and dynamics studies in .
  • Synthetic Versatility : Adaptability in synthesis (e.g., acylations, esterifications) allows functionalization for diverse applications, from pharmaceuticals to optoelectronics .

Biological Activity

Ethyl n-(3-bromobenzoyl)-n-ethylglycinate is a synthetic compound that has garnered interest due to its potential biological activities, particularly as a cyclooxygenase (COX) inhibitor. Understanding its biological activity is crucial for its application in pharmacology and medicinal chemistry.

Chemical Structure

The compound is characterized by the following molecular structure:

  • Molecular Formula : C13_{13}H14_{14}BrN\O2_2
  • Molecular Weight : 296.16 g/mol

Biological Activity Overview

The biological activity of this compound has been evaluated through various assays, focusing primarily on its anti-inflammatory properties and potential as a COX inhibitor.

Inhibition of Cyclooxygenase Enzymes

Recent studies have highlighted the compound's effectiveness in inhibiting COX enzymes, which play a significant role in inflammation and pain pathways. The following table summarizes the inhibitory activity against COX-1 and COX-2:

Compound IC50 (µM) Selectivity
This compound6COX-2 selective
Indomethacin (reference)10Non-selective

The IC50 value indicates that this compound exhibits a strong inhibition of COX-2 with an IC50 of 6 µM, making it a promising candidate for further development as an anti-inflammatory agent .

Pharmacokinetic Properties

Pharmacokinetic studies suggest that this compound adheres to Lipinski's Rule of Five, indicating favorable oral bioavailability. This is essential for the development of effective oral medications.

Key Pharmacokinetic Parameters

  • Absorption : High oral bioavailability.
  • Distribution : Favorable distribution profile due to low molecular weight and appropriate lipophilicity.
  • Metabolism : Predicted to undergo hepatic metabolism.
  • Excretion : Primarily renal excretion anticipated.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • In Vitro Studies : Laboratory tests demonstrated that this compound effectively inhibited COX-2 in ovine models, showcasing its potential as an anti-inflammatory drug .
  • In Silico Analysis : Computational modeling indicated that the compound interacts favorably with the active site of COX enzymes, supporting its role as a selective inhibitor. Molecular docking studies revealed binding affinities that correlate with its in vitro activity .
  • Comparative Studies : When compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs), this compound showed superior selectivity towards COX-2, which could lead to reduced gastrointestinal side effects commonly associated with non-selective COX inhibitors .

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